molecular formula C9H9BrFN B13043136 1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine

1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine

Cat. No.: B13043136
M. Wt: 230.08 g/mol
InChI Key: VSURUVXCRNFAHL-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9BrFN It is a derivative of phenylpropene, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-fluorobenzaldehyde with allylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenylpropene derivatives.

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)prop-2-en-1-amine
  • 1-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine
  • 1-(3-Bromo-2-chlorophenyl)prop-2-en-1-amine

Uniqueness

1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2

InChI Key

VSURUVXCRNFAHL-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C(=CC=C1)Br)F)N

Origin of Product

United States

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